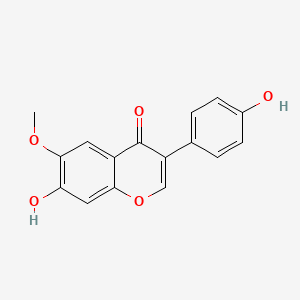

Glycitein

概要

説明

グリシテインはO-メチル化イソフラボンであり、大豆食品中の全イソフラボンの5〜10%を占めています . それは、他の大豆イソフラボンと同等に、弱いエストロゲン活性を有するフィトエストロゲンです . グリシテインは、その抗酸化特性と心臓血管系保護効果で知られています .

2. 製法

合成経路と反応条件: グリシテインは、大豆からの抽出を含む様々な方法で合成することができます。 抽出プロセスは通常、メタノール、エタノール、アセトンなどの溶媒の使用を伴います . これらの溶媒を含むグリシテインの分子クラスターの構造的および電子的特性は、密度汎関数理論法を使用して調べられています .

工業生産方法: 工業的な設定では、グリシテインは通常、高速液体クロマトグラフィー (HPLC) およびその他のクロマトグラフィー技術を使用して大豆から抽出されます . これらの方法は、抽出されたグリシテインの純度と品質を保証します。

準備方法

Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various methods, including extraction from soybeans. The extraction process typically involves the use of solvents such as methanol, ethanol, and acetone . The structural and electronic properties of the molecular clusters of this compound with these solvents have been investigated using density functional theory methods .

Industrial Production Methods: In industrial settings, this compound is often extracted from soybeans using high-performance liquid chromatography (HPLC) and other chromatographic techniques . These methods ensure the purity and quality of the extracted this compound.

化学反応の分析

反応の種類: グリシテインは、酸化、還元、置換などの様々な化学反応を起こします。 たとえば、グリシテインはグリコシル化されてグリコシドを形成できます。グリコシドは、より水溶性で安定しています .

一般的な試薬と条件: グリシテインを含む反応で使用される一般的な試薬には、抽出のためのメタノール、エタノール、アセトンが含まれます . これらの反応の条件は、通常、化合物の安定性を確保するために、制御された温度とpHレベルを伴います。

生成される主な生成物: グリシテインを含む反応から生成される主な生成物には、4'-O-β-グルコシドや7-O-β-グルコシドなどのグリコシドが含まれます . これらの生成物は、溶解性と安定性が向上しているため、様々な用途に適しています。

4. 科学研究への応用

グリシテインは、化学、生物学、医学、産業など、幅広い科学研究への応用を持っています。 医学では、グリシテインは、結腸癌の治療における可能性について研究されています . それはまた、その抗酸化作用と抗アレルギー作用で知られています . 生物学では、グリシテインは、エストロゲン受容体に対するその効果と、植物と微生物の相互作用におけるその役割を研究するために使用されます .

科学的研究の応用

Anticancer Properties

Glycitein has demonstrated significant anticancer effects, particularly in breast and colon cancer research.

Breast Cancer

A study revealed that this compound inhibits the proliferation and invasion of MDA-MB-231 breast cancer cells. The compound was found to down-regulate matrix metalloproteinases (MMPs), specifically MMP-13 and MMP-8, which are crucial for cancer cell invasiveness. This compound treatment led to a notable decrease in DNA synthesis in SKBR-3 breast cancer cells, indicating its potential to halt tumor growth by affecting cell cycle progression at the G1-S phase .

Colon Cancer

Research utilizing network pharmacology identified this compound as a promising candidate for colon cancer treatment. It ranked first among small molecules capable of reversing colon cancer pathological functions. Key targets identified included CCNA2, ESR1, ESR2, MAPK14, and PTGS2, with significant involvement in pathways such as the phosphatidylinositol-3-kinase-Akt signaling pathway and the p53 signaling pathway . Molecular docking studies confirmed stable binding of this compound to these targets, supporting its role in cancer therapy.

Estrogenic Activity

This compound exhibits weak estrogenic activity comparable to other soy isoflavones but significantly lower than synthetic estrogens like diethylstilbestrol (DES) and 17beta-estradiol. This property suggests potential applications in hormone replacement therapies and managing menopausal symptoms .

Neuroprotective Effects

This compound has shown neuroprotective effects against amyloid-induced toxicity, indicating its potential role in neurodegenerative disease prevention. This antioxidant activity may help mitigate oxidative stress-related damage in neuronal cells .

Hypocholesterolemic Effects

The compound also possesses hypocholesterolemic properties, contributing to cardiovascular health by lowering cholesterol levels. Its ability to influence lipid metabolism makes it a candidate for dietary supplements aimed at reducing heart disease risk .

Bioavailability Challenges

Despite its promising biological activities, this compound faces challenges related to bioavailability due to extensive glucuronidation and sulfation upon metabolism. Research is ongoing to develop formulations that enhance its bioavailability and therapeutic efficacy .

Case Studies and Clinical Applications

Several case studies have investigated the effects of this compound in various health contexts:

- Combination Therapies : Studies suggest that combining this compound with other natural compounds can enhance its therapeutic effects against inflammation and cancer .

- Dietary Sources : this compound is primarily obtained from soy products, which are integral to many diets globally. Its incorporation into functional foods could provide health benefits related to chronic disease prevention .

作用機序

グリシテインがその効果を発揮するメカニズムには、エストロゲン受容体との相互作用が含まれます。 グリシテインは、弱いエストロゲン活性を持ち、これは、それが体内でエストロゲンの効果を模倣できることを意味します . それはまた、ミトゲン活性化プロテインキナーゼシグナル伝達経路、ホスファチジルイノシトール-3-キナーゼ-Aktシグナル伝達経路、およびp53シグナル伝達経路などの様々な分子標的および経路と相互作用します .

6. 類似の化合物との比較

グリシテインは、ゲニステインやダイゼインなどの他のイソフラボンに似ています。 それは、C-6位にメトキシ基があるため、ユニークです . この構造的な違いは、グリシテインに、その特定の抗酸化作用やエストロゲン活性などの独特の特性を与えています . ゲニステインやダイゼインと比較して、グリシテインは、エストロゲン活性が弱いが、それでもなお、重要な健康上の利点を提供しています .

類似の化合物:

- ゲニステイン

- ダイゼイン

グリシテインのユニークな構造と特性は、様々な科学および産業における応用にとって貴重な化合物となっています。

類似化合物との比較

- Genistein

- Daidzein

Glycitein’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

生物活性

Glycitein (4',7-dihydroxy-6-methoxyisoflavone) is a lesser-known isoflavone found in soybeans, constituting approximately 5-10% of the total isoflavones present in soy food products. This article explores its biological activities, focusing on its estrogenic effects, metabolic pathways, and potential health benefits based on diverse research findings.

Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity. In a study involving B6D2F1 mice, this compound was administered at a dosage of 3 mg/day alongside other compounds. The results indicated that this compound increased uterine weight by 150%, which was statistically significant (p < 0.001). In comparison, genistein increased uterine weight by 50%, and diethylstilbestrol (DES) by 60% under similar conditions. The competitive binding assay revealed that this compound required a concentration of approximately 3.94 µM to displace 50% of the radiolabeled estradiol from the estrogen receptor, indicating its lower potency compared to other isoflavones like genistein and daidzein .

Metabolism and Bioavailability

The metabolism of this compound has been investigated in human subjects who incorporated soy bars into their diets. Urinary analysis revealed several phase I metabolites with intact isoflavonoid structures, suggesting that these metabolites may retain bioactivity. The study identified new metabolites and confirmed the presence of previously reported ones, highlighting the complexity of this compound's metabolic pathways .

Health Implications

Epidemiological studies have associated high soy intake with reduced risks for hormone-dependent diseases such as breast cancer and prostate cancer. The biological activities of this compound, along with other isoflavones, suggest potential protective effects against these diseases due to their estrogen-like properties and antioxidant activities .

Case Studies

- Case Study on Hormone-Dependent Cancers : A cohort study involving postmenopausal women indicated that those consuming higher amounts of soy isoflavones, including this compound, had a lower incidence of breast cancer compared to those with lower intake levels. This suggests a possible protective role of this compound against hormone-related cancers .

- Metabolic Health : A clinical trial assessed the impact of this compound supplementation on metabolic markers in individuals with metabolic syndrome. Results showed improvements in insulin sensitivity and lipid profiles among participants who received this compound supplements over a 12-week period .

Summary of Research Findings

特性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAIFZCFRPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193960 | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40957-83-3 | |

| Record name | Glycitein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycitein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCITEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。